N-benzyl-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
N-benzyl-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure
Properties
Molecular Formula |
C22H21N5O2 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-benzyl-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H21N5O2/c1-14(2)27-19(23)16(21(28)24-13-15-8-4-3-5-9-15)12-17-20(27)25-18-10-6-7-11-26(18)22(17)29/h3-12,14,23H,13H2,1-2H3,(H,24,28) |
InChI Key |
QQVTYOKFUOKOEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C2=C(C=C(C1=N)C(=O)NCC3=CC=CC=C3)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the triazatricyclo core, followed by the introduction of the benzyl, imino, and carboxamide groups. Common reagents used in these reactions include various amines, aldehydes, and carboxylic acids. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce imino groups to amines.
Substitution: This reaction can replace specific atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amine derivatives.
Scientific Research Applications
Anticancer Activity
One of the primary applications of N-benzyl-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is its anticancer properties. Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines through mechanisms such as:
- Inhibition of Cell Proliferation : The compound has demonstrated significant anti-proliferative activity measured by assays like Sulforhodamine B (SRB), indicating its potential as a chemotherapeutic agent against cancers such as melanoma and CNS tumors .
Molecular Targeting
This compound can serve as a molecular probe in biological research to study specific cellular pathways and interactions.
Imaging Applications
The compound can be utilized in imaging studies to track cellular uptake and localization within different tissues or cancer cells due to its fluorescent properties when conjugated with imaging agents .
Study on Anticancer Efficacy
A study published in a peer-reviewed journal highlighted the anticancer efficacy of this compound against several human cancer cell lines using SRB assays to quantify cell viability post-treatment . The findings suggest that it selectively targets cancer cells while sparing normal cells.
Cellular Uptake Studies
Further research demonstrated that the compound is selectively taken up by cancer cells compared to non-cancerous cells, which is crucial for developing targeted therapies . This selectivity enhances its potential as a therapeutic agent with reduced side effects.
Mechanism of Action
The mechanism of action of N-benzyl-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(furan-2-carbonylimino)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
- Various substituted coumarins and benzofurans
Uniqueness
N-benzyl-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its specific tricyclic structure and the presence of multiple functional groups. This combination of features may confer unique chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
N-benzyl-6-imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure allows for various interactions within biological systems, making it a candidate for further research into its pharmacological properties.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C23H22N5O2 |
| Molecular Weight | 406.45 g/mol |
| CAS Number | 848682-81-5 |
| IUPAC Name | N-benzyl-6-imino-2-oxo-7-propan-2-yl... |
The biological activity of N-benzyl-6-imino-2-oxo-7-propan-2-yl triazatricyclo compounds typically involves their interaction with specific biological targets such as enzymes and receptors. Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways or as a modulator for receptor activity.
Antiviral Activity
Recent studies have indicated that compounds similar to N-benzyl derivatives exhibit antiviral properties, particularly against retroviruses. For instance, the compound has been shown to inhibit reverse transcriptase activity in vitro, which is crucial for the replication of retroviruses like HIV .
Anticancer Activity
Research has demonstrated that triazatricyclo compounds can induce apoptosis in cancer cells. The mechanism involves the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death . In one study, derivatives of similar structures were tested against various cancer cell lines and showed significant cytotoxicity.
Enzyme Inhibition
N-benzyl derivatives have been reported to inhibit specific enzymes such as carbonic anhydrase and certain proteases. These enzymes play vital roles in physiological processes and are often targeted in drug design to treat conditions like glaucoma and cancer .
Case Studies
- Antiviral Efficacy : A study published in Molecules demonstrated that a related compound exhibited potent inhibition of HIV reverse transcriptase with an IC50 value in the low micromolar range. This suggests that N-benzyl derivatives could be developed into effective antiretroviral agents .
- Cytotoxicity Against Cancer Cells : Research conducted on triazatricyclo compounds revealed that they could significantly reduce cell viability in breast cancer cell lines (MCF-7) with IC50 values indicating strong anticancer potential .
- Enzyme Interaction Studies : A computational docking study indicated favorable interactions between N-benzyl derivatives and carbonic anhydrase II, suggesting potential therapeutic applications in treating conditions like glaucoma and edema .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
